Molecular Weight and Lipophilicity: Comparison with the Des‑CF₃ Analog
The 4‑trifluoromethyl group substantially increases the molecular weight and lipophilicity of 5‑nitro‑2‑(4‑(trifluoromethyl)piperidin‑1‑yl)benzaldehyde relative to the unsubstituted analog 5‑nitro‑2‑(piperidin‑1‑yl)benzaldehyde (CAS 30742‑60‑0). These differences are critical for membrane permeability and CYP450 interactions, and they directly inform the selection of a particular analog for lead‑optimization campaigns. The magnitude of the change is quantified in the Comparison_Data block below [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (ALogP) |
|---|---|
| Target Compound Data | MW = 302.25 g·mol⁻¹; ALogP ≈ 2.8 (consensus prediction) |
| Comparator Or Baseline | 5‑Nitro‑2‑(piperidin‑1‑yl)benzaldehyde: MW = 234.25 g·mol⁻¹; ALogP ≈ 1.5 (consensus prediction) |
| Quantified Difference | MW increase of 68 g·mol⁻¹ (≈29 %); ALogP increase of ≈1.3 log units |
| Conditions | Calculated using consensus ALogP models (ACD/Labs, XLogP3, and ChemAxon); experimental logP values are not available for the target compound. |
Why This Matters
A consistent 1.3 log‑unit increase in lipophilicity often translates into higher passive membrane permeability and greater metabolic liability; procurement decisions must consider whether the CF₃‑driven lipophilicity gain aligns with the desired ADME profile of the target series.
- [1] PubChem. 5‑Nitro‑2‑(piperidin‑1‑yl)benzaldehyde (CAS 30742‑60‑0) – Compound Summary. 2025. View Source
